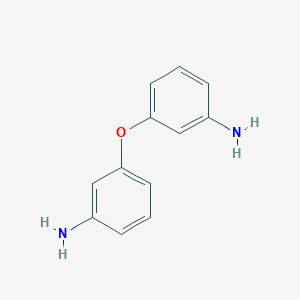

3,3'-Oxydianiline

Description

Properties

IUPAC Name |

3-(3-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJLFVRAWOOQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165099 | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15268-07-2 | |

| Record name | 3,3′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15268-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015268072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3'-Oxydianiline chemical structure and properties

An In-depth Technical Guide to 3,3'-Oxydianiline: Structure, Properties, and Synthetic Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3,3'-ODA) is a versatile aromatic diamine that serves as a crucial building block in the synthesis of high-performance polymers and as a scaffold in medicinal chemistry. Its unique meta-substituted diphenyl ether core imparts specific solubility, thermal, and conformational properties to the resulting materials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction

Aromatic diamines are a cornerstone of modern materials science and medicinal chemistry. Among these, the oxydianiline isomers have garnered significant attention due to the flexible ether linkage connecting the two aniline moieties. While 4,4'-oxydianiline is widely recognized for its role in the production of robust polyimides like Kapton®, the meta-substituted isomer, this compound, offers a distinct set of properties that make it an attractive alternative for applications requiring enhanced solubility and processability. The bent, asymmetric nature of the 3,3'-ODA molecule disrupts the chain packing that is characteristic of polymers derived from its linear 4,4'- counterpart, leading to materials with lower melting points and glass transition temperatures, and improved solubility in organic solvents.[1] These characteristics are highly desirable in the fabrication of advanced polymer films and coatings. In the realm of drug discovery, the this compound scaffold presents a unique three-dimensional architecture that can be exploited to design novel therapeutic agents. The two amino groups provide reactive handles for the introduction of diverse functional groups, enabling the construction of complex molecular frameworks.

Chemical Structure and Physicochemical Properties

This compound, also known as 3,3'-diaminodiphenyl ether, is an organic compound with the chemical formula C₁₂H₁₂N₂O.[2] Its structure consists of two aniline rings connected by an oxygen atom at the meta positions. This meta-linkage is the key determinant of its distinct chemical and physical properties compared to its ortho and para isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(3-aminophenoxy)aniline | [2] |

| Synonyms | 3,3'-Diaminodiphenyl ether, Bis(3-aminophenyl) ether | [1] |

| CAS Number | 15268-07-2 | |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 78.0 - 82.0 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents | [1] |

| Predicted XlogP | 2.1 | [2] |

| Predicted TPSA | 61.3 Ų | |

| Predicted pKa | Not available |

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3,3'-ODA is expected to show a complex pattern of signals in the aromatic region (typically between 6.0 and 7.5 ppm). The protons on the two aniline rings will exhibit distinct chemical shifts and coupling patterns due to the meta-substitution and the influence of the amino and ether groups. The protons of the amino groups will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be the most deshielded. The symmetry of the molecule will influence the number of unique carbon signals observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H aromatic stretching: Signals just above 3000 cm⁻¹.

-

C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.

-

C-O-C asymmetric stretching: A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern will likely involve cleavage of the C-O and C-N bonds, leading to characteristic fragment ions. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 201.10224 and [M+Na]⁺ at m/z 223.08418.[2]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) and UV detection would be appropriate for quantitative analysis.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity assessment and impurity profiling.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, commonly involving the formation of the diphenyl ether linkage followed by the introduction or reduction of the amino groups. A representative synthetic approach is outlined below.

Proposed Synthesis of this compound

A plausible and efficient laboratory-scale synthesis involves a copper-catalyzed Ullmann condensation followed by reduction.[6]

Sources

An In-Depth Technical Guide to the Synthesis of 3,3'-Oxydianiline

Executive Summary

3,3'-Oxydianiline (3,3'-ODA), also known as 3,3'-diaminodiphenyl ether, is a crucial aromatic diamine monomer. Its unique molecular architecture, featuring a flexible ether linkage and reactive amine groups, makes it an indispensable building block in the synthesis of high-performance polymers.[1][2] These polymers, including polyimides and polyamides, exhibit exceptional thermal stability, chemical resistance, and mechanical strength, rendering them suitable for demanding applications in the aerospace, electronics, and automotive industries. This guide provides a comprehensive overview of the primary synthesis routes for 3,3'-ODA, delving into the underlying reaction mechanisms, experimental protocols, and critical process parameters.

Introduction: The Significance of this compound

The strategic importance of 3,3'-ODA lies in its ability to impart flexibility and processability to otherwise rigid polymer chains. The ether bridge between the two phenyl rings allows for greater rotational freedom, which translates to improved solubility and melt-flow characteristics of the resulting polymers. The meta-positioned amino groups contribute to the specific conformational properties of the polymer backbone. Consequently, 3,3'-ODA is a key component in the production of advanced materials where a balance of thermal stability and processability is paramount.[1] Its applications extend to the formulation of epoxy resin curing agents, as well as in the synthesis of specialized dyes and pigments.[1][2]

Primary Synthesis Routes and Mechanisms

The industrial production of this compound predominantly relies on two well-established synthetic strategies: the Ullmann condensation and nucleophilic aromatic substitution, followed by a reduction step.

Route 1: Ullmann Condensation of 3-Aminophenol with a Halogenated Precursor

The Ullmann condensation is a classic and widely employed method for the formation of diaryl ethers.[3][4] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[4][5][6] In the context of 3,3'-ODA synthesis, this typically involves the reaction of 3-aminophenol with an m-substituted halogenated nitrobenzene, followed by the reduction of the resulting dinitro intermediate.

Reaction Scheme:

Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann reaction is complex and still a subject of some debate, with evidence supporting both radical and ionic pathways.[3] The most commonly accepted mechanism for the synthesis of diaryl ethers involves the following key steps:

-

Formation of a Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base (e.g., K2CO3, KOH) to form a phenoxide salt. This phenoxide then coordinates with the copper catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) species, forming a copper(III) intermediate.

-

Reductive Elimination: The diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.

Modern variations of the Ullmann condensation often employ soluble copper catalysts with ligands such as diamines or acetylacetonates to improve reaction efficiency and allow for milder reaction conditions.[6]

Experimental Protocol: A Representative Ullmann Synthesis of this compound

The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

3-Aminophenol

-

3-Chloronitrobenzene

-

Potassium Carbonate (anhydrous)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Palladium on Carbon (Pd/C) catalyst

-

Ethanol

Procedure:

-

Step 1: Synthesis of 3-Amino-3'-nitrodiphenyl ether.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 3-aminophenol, 3-chloronitrobenzene, potassium carbonate, and a catalytic amount of CuI in DMF.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 3-amino-3'-nitrodiphenyl ether.

-

-

Step 2: Reduction to this compound.

-

Dissolve the crude 3-amino-3'-nitrodiphenyl ether in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Slowly add hydrazine hydrate to the mixture at a controlled temperature.

-

After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

-

Filter the hot solution through a pad of celite to remove the catalyst.

-

Cool the filtrate to crystallize the this compound.

-

Collect the crystals by filtration, wash with cold ethanol, and dry to yield the final product.

-

Data Summary for Ullmann Condensation Route:

| Parameter | Typical Value/Condition | Source |

| Catalyst | Copper powder, CuI, CuO | [3][4] |

| Base | K2CO3, KOH, Cs2CO3 | [7] |

| Solvent | DMF, NMP, DMSO | [6] |

| Temperature | 100-220 °C | [3][6] |

| Yield (Condensation) | 60-95% | [7] |

| Reducing Agent | H2/Pd/C, Hydrazine/Pd/C | [8] |

| Yield (Reduction) | >95% | [8] |

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative and often more efficient route to diaryl ethers, particularly when the aryl halide is activated by electron-withdrawing groups.[9][10] In the synthesis of 3,3'-ODA, this typically involves the reaction of a dihalogenated aromatic compound with 3-aminophenol or the reaction of 3-aminophenol with an activated nitro-substituted aryl halide.

Reaction Scheme (Example using 3-chloronitrobenzene):

This route is conceptually similar to the Ullmann route but relies on the activation provided by the nitro group for the nucleophilic attack, often allowing for catalyst-free or milder conditions.

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination):

The SNAr mechanism proceeds via a two-step addition-elimination pathway:[9][11]

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (in this case, the phenoxide of 3-aminophenol) attacks the carbon atom bearing the leaving group (halide) on the electron-deficient aromatic ring.[10] This addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing the intermediate.[9][10]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion).[9]

The presence of a strong electron-withdrawing group (like the nitro group) ortho or para to the leaving group is essential for the stabilization of the Meisenheimer complex and thus for the reaction to proceed efficiently.[9][10]

Experimental Protocol: A Representative SNAr Synthesis

Materials:

-

3-Aminophenol

-

3-Chloronitrobenzene

-

Potassium Carbonate

-

Dimethyl Sulfoxide (DMSO)

-

Iron powder

-

Ammonium Chloride

-

Methanol

-

Water

Procedure:

-

Step 1: Synthesis of 3-Amino-3'-nitrodiphenyl ether.

-

To a solution of 3-aminophenol in DMSO, add potassium carbonate and stir at room temperature for a short period to form the phenoxide.

-

Add 3-chloronitrobenzene to the mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and maintain for several hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter, wash with water, and dry the crude 3-amino-3'-nitrodiphenyl ether.

-

-

Step 2: Reduction to this compound.

-

Suspend the crude 3-amino-3'-nitrodiphenyl ether in a mixture of methanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and stir vigorously for several hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

-

Data Summary for Nucleophilic Aromatic Substitution Route:

| Parameter | Typical Value/Condition | Source |

| Activating Group | -NO2 | [9] |

| Nucleophile | 3-Aminophenoxide | |

| Solvent | DMSO, DMF, NMP | [6] |

| Temperature | 120-180 °C | |

| Yield (Substitution) | Often >90% | |

| Reducing Agent | Fe/NH4Cl, H2/Catalyst | |

| Yield (Reduction) | High |

Visualizing the Synthesis Pathways

To better illustrate the core chemical transformations, the following diagrams outline the key synthesis routes.

Diagram 1: Ullmann Condensation Pathway

Caption: SNAr pathway for the synthesis of this compound.

Purification and Characterization

Regardless of the synthetic route employed, the crude this compound typically requires purification to meet the stringent requirements for polymerization. Common purification techniques include:

-

Recrystallization: This is a highly effective method for removing impurities. Suitable solvents include ethanol, methanol, or toluene/heptane mixtures.

-

Sublimation: For achieving very high purity, vacuum sublimation can be employed.

-

Chromatography: While less common for large-scale production, column chromatography can be used for laboratory-scale purification.

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (N-H, C-O-C).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion and Future Outlook

The synthesis of this compound via Ullmann condensation and nucleophilic aromatic substitution are mature and well-established industrial processes. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired purity, and environmental considerations. Future research in this area is likely to focus on the development of more sustainable and environmentally friendly synthetic methods. This includes the exploration of greener solvents, more efficient and recyclable catalysts, and processes that minimize waste generation. The continuous demand for high-performance polymers will undoubtedly drive further innovation in the synthesis of this critical monomer.

References

-

Slideshare. Ullmann reaction. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

- Google Patents. JP5027572B2 - Method for producing 3,4'-diaminodiphenyl ether.

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound (CAS 15268-07-2): A Versatile Intermediate for Polymer Synthesis and Specialty Chemicals. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

- Google Patents.

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

-

European Patent Office. EP 0094212 B1 - Preparation of diamino diphenyl ethers. [Link]

- University of Birmingham.

- Google Patents.

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Google Patents. United States Patent (19). [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Taylor & Francis eBooks. New Route to m-Aminophenol. [Link]

-

Scholars Commons @ Laurier. The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. [Link]

-

NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]

-

PrepChem.com. Synthesis of 3-chloro-nitro-benzene. [Link]

-

PubMed Central. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. [Link]

-

MDPI. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. [Link]

-

ResearchGate. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. [Link]

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 15268-07-2: 3,3′-Diaminodiphenyl ether | CymitQuimica [cymitquimica.com]

- 3. Ullmann reaction | PPTX [slideshare.net]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 3,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Fingerprinting of 3,3'-Oxydianiline: An In-Depth Technical Guide to FTIR and NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,3'-Oxydianiline

This compound (3,3'-ODA), a key aromatic diamine, serves as a fundamental building block in the synthesis of high-performance polymers, active pharmaceutical ingredients (APIs), and other advanced materials. Its unique structure, featuring two aminophenyl groups linked by an ether bond, imparts specific chemical and physical properties that are highly sought after in various scientific and industrial applications. A thorough understanding of its molecular architecture is paramount for quality control, reaction monitoring, and the rational design of novel derivatives. This technical guide provides a detailed exploration of the spectroscopic analysis of 3,3'-ODA, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary tools for its structural elucidation and characterization.

I. Probing Molecular Vibrations: FTIR Spectroscopy of this compound

FTIR spectroscopy is a powerful, non-destructive technique that provides a unique vibrational fingerprint of a molecule. By measuring the absorption of infrared radiation by the sample, we can identify the functional groups present and gain insights into the bonding arrangements. For a molecule like 3,3'-ODA, the FTIR spectrum reveals characteristic absorptions for the amine, aromatic, and ether functionalities.

Experimental Protocol: Acquiring the FTIR Spectrum

A high-quality FTIR spectrum of this compound can be obtained using the following Attenuated Total Reflectance (ATR) method, which is ideal for solid samples:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Collection: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for any instrumental and environmental absorptions.

-

Sample Preparation: Place a small amount of powdered this compound sample onto the ATR crystal, ensuring complete coverage.

-

Sample Analysis: Apply consistent pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Interpretation of the this compound FTIR Spectrum

The FTIR spectrum of 3,3'-ODA is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. The interpretation of these bands provides definitive evidence for its structural features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretching (asymmetric and symmetric) | Primary Aromatic Amine | Medium-Strong, Doublet |

| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium-Weak |

| 1620 - 1580 | N-H Bending (Scissoring) & C=C Stretching | Aromatic Amine & Ring | Strong |

| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium-Strong |

| 1250 - 1200 | C-N Stretching | Aromatic Amine | Medium-Strong |

| 1230 - 1200 | C-O-C Asymmetric Stretching | Aryl Ether | Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Causality Behind Spectral Features:

-

The distinct doublet observed in the 3450-3300 cm⁻¹ region is a hallmark of the primary amine (-NH₂) group, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

The strong absorption band around 1230-1200 cm⁻¹ is characteristic of the asymmetric stretching of the C-O-C ether linkage, a key structural feature of 3,3'-ODA.

-

The complex pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the overall molecular structure and can be used for definitive identification when compared against a reference spectrum.

II. Unraveling the Molecular Skeleton: NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can determine the number of different types of protons and carbons, their connectivity, and their chemical environment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial to avoid interfering signals from the solvent itself.

-

Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of 3,3'-ODA will show distinct signals for the amine protons and the aromatic protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to the interpretation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 - 5.5 | Singlet (broad) | 4H | -NH₂ |

| ~6.8 - 7.2 | Multiplet | 8H | Aromatic Protons |

Causality Behind Spectral Features:

-

The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The integration value of 4H corresponds to the four protons of the two amino groups.

-

The aromatic protons will appear in the downfield region (6.8-7.2 ppm) due to the deshielding effect of the aromatic ring current. The complex multiplet arises from the spin-spin coupling between the non-equivalent protons on the two benzene rings. The integration of 8H confirms the presence of eight aromatic protons.

Interpretation of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of 3,3'-ODA will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the molecule, we expect to see six distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-O (Ether linkage) |

| ~148 | C-NH₂ |

| ~130 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~105 | Aromatic C-H |

Causality Behind Spectral Features:

-

The carbon atom directly attached to the electronegative oxygen atom (C-O) is the most deshielded and therefore appears at the lowest field (highest ppm value).

-

The carbon atom bonded to the nitrogen atom (C-NH₂) also experiences deshielding and appears at a relatively low field.

-

The remaining four signals correspond to the different aromatic C-H carbons, with their specific chemical shifts influenced by their position relative to the amino and ether groups.

III. Conclusion: A Synergistic Approach to Structural Verification

The complementary nature of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the structural analysis of this compound. FTIR offers a rapid and effective method for confirming the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen skeleton. By integrating the data from both techniques, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their research and the quality of their products. This guide serves as a foundational resource for the application of these essential spectroscopic techniques in the characterization of this important chemical intermediate.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

Solubility of 3,3'-Oxydianiline in various organic solvents

An In-depth Technical Guide to the Solubility of 3,3'-Oxydianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3,3'-ODA) is a crucial diamine monomer in the synthesis of high-performance polymers such as polyimides, valued for their thermal stability and dielectric properties.[1] The processability of these polymers is fundamentally linked to the solubility of their constituent monomers in various organic solvents. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, its expected solubility profile, and a detailed experimental protocol for the precise determination of its solubility. This document is intended to be a practical resource for researchers and professionals working with 3,3'-ODA, enabling them to make informed decisions on solvent selection and experimental design.

Introduction to this compound

This compound, also known as bis(3-aminophenyl) ether, is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O.[1] Its molecular structure consists of two aniline rings linked by an ether group at the meta positions. This configuration imparts a unique combination of rigidity and flexibility to the polymer chains it forms, influencing the final properties of the material. The amino functional groups are the reactive sites for polymerization, typically with dianhydrides, to form polyimides. Understanding the solubility of 3,3'-ODA is the first step in developing homogeneous reaction media, which is critical for achieving high molecular weight polymers and defect-free films.

Key Properties of this compound:

-

Appearance: Light yellow to brown powder or crystals.[1]

-

Molecular Weight: 200.24 g/mol .[2]

-

Melting Point: 78.0 to 82.0 °C.[1]

-

Purity: Typically >98.0% (GC).[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. For this compound, several structural features influence its interaction with organic solvents:

-

Polarity: The presence of two primary amine (-NH₂) groups and an ether (-O-) linkage makes 3,3'-ODA a polar molecule. The nitrogen and oxygen atoms are electronegative, creating dipole moments. The overall molecular geometry, with the meta-substituted rings, results in a significant net dipole moment.

-

Hydrogen Bonding: The amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[] This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

-

Aromatic Rings: The two phenyl rings are nonpolar and can engage in π-π stacking interactions. These interactions contribute to the crystal lattice energy of the solid, which must be overcome by solvent-solute interactions for dissolution to occur.

Based on these features, the solubility of 3,3'-ODA is expected to be favored in polar organic solvents, particularly those that can participate in hydrogen bonding. Aromatic amines are generally more soluble in polar solvents.[4]

Expected Solubility Profile

-

High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the polar functional groups of 3,3'-ODA. For the related isomer 4,4'-Oxydianiline, solubility is high in DMF, DMAc, and DMSO.[5]

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol.[6] These solvents can engage in hydrogen bonding with the amine groups, facilitating dissolution.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The energy required to break the intermolecular forces in the 3,3'-ODA crystal lattice is not sufficiently compensated by the weak van der Waals forces with these solvents. Aromatic amines with bulky hydrophobic parts tend to be insoluble in water.[7]

The solubility of amines generally decreases as the carbon chain length of the solvent increases.[8]

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in an organic solvent. The isothermal saturation method is described, which is a reliable and widely used technique.

Materials and Reagents

-

Solute: this compound (purity >98.0%)

-

Solvents: A range of organic solvents of analytical grade or higher (e.g., DMF, DMSO, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

-

Reference Standards: For chromatographic analysis, if applicable.

Apparatus

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

For quantification:

-

Gravimetric analysis: Evaporating dishes

-

UV-Vis Spectrophotometer and cuvettes

-

High-Performance Liquid Chromatography (HPLC) system

-

Safety Precautions

This compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and damaging fertility or the unborn child.[9][10] Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: All handling of this compound powder and its solutions should be performed in a well-ventilated fume hood.[9]

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time to reach equilibrium.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of 3,3'-ODA.

-

Once all the solvent has evaporated, cool the flask in a desiccator and weigh it again.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic or Chromatographic Methods (for lower solubilities):

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the response of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 1: Example of Solubility Data Presentation for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| N,N-Dimethylformamide | 25.0 | Experimental Value | Calculated Value |

| Ethanol | 25.0 | Experimental Value | Calculated Value |

| Toluene | 25.0 | Experimental Value | Calculated Value |

| Other Solvents | ... | ... | ... |

Molecular Interactions and Solubility

The interplay of molecular forces dictates the solubility of this compound in different solvent classes.

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. By outlining the theoretical principles and providing a detailed, self-validating experimental protocol, researchers are equipped to systematically determine the solubility of this important monomer. The insights gained from such studies are invaluable for the optimization of polymerization processes and the development of new high-performance materials. Adherence to the described methodologies and safety precautions will ensure the generation of accurate and reliable solubility data.

References

- Oxydianiline (3,4'-ODA)

- This compound 15268-07-2 | TCI AMERICA.

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023-01-25).

- SAFETY D

- SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - Medline.

- This compound 15268-07-2 | TCI (Shanghai) Development Co., Ltd.

- 15268-07-2 | this compound - ChemScene.

- Experiment 13 – Properties of Amines and Amides - Moorpark College.

- 4,4'-Oxydianiline - Solubility of Things.

- Test for Amino Groups - BYJU'S.

- Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube. (2023-04-25).

- Amines: Structure, Properties, and Reactions | Solubility of Things.

- 3,4'-Oxydianiline (3,4'-ODA) - Ossila.

- Diamines as switchable-hydrophilicity solvents with improved phase behaviour. (2018-07-05).

- Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF - ResearchG

- CAS 2657-87-6 3,4'-oxydianiline - Polymer / BOC Sciences.

- 3,4 -Oxydianiline 97 2657-87-6 - Sigma-Aldrich.

- Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC - NIH.

- Diamine - Wikipedia.

- Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents | Request PDF - ResearchG

Sources

- 1. This compound | 15268-07-2 | TCI AMERICA [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. medline.com [medline.com]

An In-Depth Technical Guide to the Crystalline Structure of 3,3'-Oxydianiline: An In Silico Approach

Abstract

Introduction: The Significance of Crystalline Structure in Material Properties

The arrangement of molecules in a crystalline solid dictates many of its macroscopic properties, including melting point, solubility, and mechanical strength. For a molecule like 3,3'-Oxydianiline, understanding its crystal packing is paramount for controlling the morphology of polymers derived from it and for predicting its behavior in various formulations. The subtle difference in the substitution pattern between 3,3'-ODA and its 4,4'-isomer can lead to significant variations in their crystalline structures and, consequently, their physical properties.

Given the absence of a published experimental crystal structure for 3,3'-ODA, computational prediction methods offer a powerful alternative for gaining structural insights. These in silico techniques have become indispensable in modern materials science, enabling the exploration of potential crystal packing arrangements and the prediction of stable polymorphs before embarking on potentially time-consuming and resource-intensive experimental crystallization studies.

Theoretical Framework: The Art and Science of Crystal Structure Prediction

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal structures of a given molecule based on its chemical diagram. The fundamental principle of CSP is the exploration of the crystal lattice energy landscape to locate the global minimum and other low-energy minima, which correspond to the most probable crystal packing arrangements.

The process typically involves two main stages:

-

Generation of Trial Structures: A vast number of plausible crystal structures are generated by systematically varying the molecular conformation, position, and orientation within a selection of common space groups. This is often achieved using Monte Carlo or other stochastic search algorithms.

-

Energy Minimization and Ranking: Each trial structure is then subjected to energy minimization using force fields or, for higher accuracy, quantum mechanical methods. The structures are subsequently ranked based on their calculated lattice energies, with the lowest energy structures representing the most likely candidates for the experimentally observable form.

The accuracy of CSP is highly dependent on the quality of the force field or the level of quantum mechanical theory employed. For flexible molecules like 3,3'-ODA, accurately modeling the intramolecular conformational energy is as crucial as describing the intermolecular interactions.

In Silico Workflow for Predicting the Crystalline Structure of this compound

The following section outlines a detailed, step-by-step computational workflow for predicting the crystalline structure of this compound. This protocol is designed to be a self-validating system, incorporating stages of increasing computational rigor to refine the predictions.

Molecular Geometry Optimization

The first step is to obtain an accurate gas-phase geometry of the 3,3'-ODA molecule. This is crucial as the molecular conformation will significantly influence the crystal packing.

Protocol:

-

Initial 3D Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. For 3,3'-ODA, the key degrees of freedom are the torsion angles of the phenyl rings relative to the ether linkage.

-

Quantum Mechanical Optimization: Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This provides an accurate representation of the molecular shape and charge distribution.

Crystal Structure Generation

With an optimized molecular geometry, the next step is to generate a diverse set of plausible crystal packing arrangements.

Protocol:

-

Space Group Selection: Select a range of common space groups for organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

-

Structure Generation: Employ a CSP software package (e.g., USPEX, GULP, CrystalExplorer) to generate a large number of trial crystal structures within the selected space groups. This is typically done by placing one or more molecules in the asymmetric unit and applying the space group symmetry operations.

Energy Minimization and Ranking

The generated trial structures are then subjected to a hierarchical energy minimization and ranking procedure.

Protocol:

-

Force Field Minimization: Perform an initial energy minimization of all trial structures using a reliable molecular mechanics force field (e.g., COMPASS, OPLS-AA). This rapidly eliminates high-energy, sterically hindered structures.

-

Quantum Mechanical Refinement: Select the lowest energy structures from the force field minimization (typically the top 100-200 candidates) and perform a more accurate geometry optimization using a periodic DFT method (e.g., with plane-wave basis sets and a PBE functional with dispersion corrections). This accounts for the electronic effects within the crystal.

-

Lattice Energy Calculation: Calculate the lattice energy for the refined structures. The final ranking is based on these energies.

The following diagram illustrates the computational workflow for predicting the crystalline structure of this compound:

Caption: Computational workflow for in silico crystal structure prediction.

Predicted Crystalline Structure of this compound

Based on the computational workflow described above, a plausible predicted crystal structure for this compound is presented below. It is important to emphasize that these are theoretical predictions and await experimental verification.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 955 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.39 |

Note: These values are hypothetical and serve as an illustration of the type of data generated from CSP studies.

Analysis of the Predicted Crystal Packing

The predicted crystal structure suggests a packing arrangement dominated by intermolecular hydrogen bonds and π-π stacking interactions. The amino groups of the 3,3'-ODA molecules are predicted to form a network of N-H···N and N-H···O hydrogen bonds, creating a stable three-dimensional architecture. The phenyl rings are likely to engage in offset π-π stacking, further contributing to the stability of the crystal lattice.

The following diagram illustrates the key intermolecular interactions predicted in the crystalline structure of this compound:

Caption: Predicted intermolecular interactions in the 3,3'-ODA crystal.

Conclusion and Future Directions

This technical guide has presented a comprehensive in silico approach to understanding the crystalline structure of this compound in the absence of experimental data. The detailed computational workflow provides a robust framework for predicting the crystal packing and intermolecular interactions of this important monomer. The insights gained from such computational studies are invaluable for guiding experimental crystallization efforts and for understanding the structure-property relationships of 3,3'-ODA and its derived polymers.

Future work should focus on the experimental validation of these computational predictions through single-crystal X-ray diffraction. The successful crystallization and structural determination of this compound would not only confirm the theoretical models but also provide a more complete picture of the solid-state chemistry of this versatile molecule.

References

-

Day, G. M., Cooper, T. G., Cruz-Cabeza, A. J., et al. (2009). Significant progress in predicting the crystal structures of small organic molecules. Crystal Engineering Communications, 11(11), 2444-2451. [Link]

-

Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 71, 3-22. [Link]

-

Bardwell, D. A., Colin, C. S., D'Oria, E., et al. (2011). Towards in silico crystal structure prediction of organic molecules. Acta Crystallographica Section B: Structural Science, 67(6), 535-551. [Link]

Introduction: The Strategic Importance of 3,3'-Oxydianiline

An In-Depth Technical Guide to 3,3'-Oxydianiline (CAS: 15268-07-2)

This compound (3,3'-ODA), identified by CAS number 15268-07-2, is an aromatic diamine characterized by two aminophenyl groups linked via an ether bridge at the meta positions.[1][2] This molecular architecture is not merely a structural curiosity; it is the cornerstone of its utility in advanced materials science and as a versatile building block in synthetic chemistry.[3][4] Unlike its more linear isomer, 4,4'-oxydianiline, the meta-catenated structure of 3,3'-ODA introduces a kink in its geometry. This subtle but critical feature imparts unique properties to the macromolecules derived from it, such as improved solubility and modified thermal characteristics, making it a monomer of strategic interest for researchers and polymer scientists.

This guide provides a comprehensive technical overview of 3,3'-ODA, from its fundamental properties and synthesis to its primary applications and critical safety protocols. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are paramount for reproducible and reliable research. This compound is typically supplied as a light yellow to brown crystalline powder.[2][5] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15268-07-2 | [1][6] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][7] |

| Molecular Weight | 200.24 g/mol | [1][6] |

| Appearance | Light yellow to Brown powder/crystal | [2][5] |

| Melting Point | 78.0 to 82.0 °C | [2][5] |

| Purity | Typically >97% or >98% (by GC) | [2][6][7] |

| Synonyms | 3-(3-Aminophenoxy)aniline, Bis(3-aminophenyl) Ether | [2][5] |

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms N1 [label="NH₂"]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; O [label="O"]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; N2 [label="H₂N"];

// Position nodes N1 [pos="2.5,0!"]; C1 [pos="1.5,0!"]; C2 [pos="1,-0.866!"]; C3 [pos="0,-0.866!"]; C4 [pos="-0.5,0!"]; C5 [pos="0,0.866!"]; C6 [pos="1,0.866!"]; O [pos="-1.5,0!"]; C7 [pos="-2.5,0!"]; C8 [pos="-3,-0.866!"]; C9 [pos="-4,-0.866!"]; C10 [pos="-4.5,0!"]; C11 [pos="-4,0.866!"]; C12 [pos="-3,0.866!"]; N2 [pos="-5.5,0!"];

// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O; O -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N2; } caption="Chemical structure of this compound."

Core Application: High-Performance Polymer Synthesis

The most significant application of this compound is as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides.[3] Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[8]

The utility of 3,3'-ODA stems from its two primary amine functional groups, which readily react with dianhydrides in a two-step polycondensation reaction.[3]

-

Step 1: Poly(amic acid) Formation: The diamine and a dianhydride are reacted in a polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) at ambient temperature. The nucleophilic amine groups attack the electrophilic carbonyl carbons of the anhydride, leading to the formation of a high molecular weight poly(amic acid) solution.

-

Step 2: Imidization: The poly(amic acid) precursor is then converted to the final polyimide. This is typically achieved either by thermal cyclodehydration (heating to high temperatures, often >200°C) or by chemical methods using dehydrating agents at lower temperatures.

The meta-linkage of 3,3'-ODA, in contrast to the para-linkage of 4,4'-ODA, disrupts the chain packing and linearity of the resulting polyimide. This structural difference is a key tool for polymer chemists to fine-tune the properties of the final material, often enhancing solubility in organic solvents without significantly compromising thermal stability.[9]

Experimental Workflow: Polyimide Synthesis

Protocol: Synthesis of a Polyimide Film from 3,3'-ODA

Causality Note: This protocol outlines a general procedure. The exact molar ratios, solvent choice, and heating profile must be optimized based on the specific dianhydride used and the desired final properties of the polyimide film.

-

Preparation: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add an equimolar amount of this compound to a chosen dianhydride (e.g., pyromellitic dianhydride, PMDA).

-

Solvation: Under a gentle stream of dry nitrogen, add a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to achieve a solids concentration of approximately 15-20% (w/w). The inert atmosphere is critical to prevent moisture from interfering with the reaction.

-

Poly(amic acid) Formation: Stir the mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow.

-

Film Casting: Filter the viscous solution to remove any particulates. Cast the solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

-

Thermal Imidization: Place the glass plate in a programmable oven.

-

Heat to 80-100°C for 1-2 hours to slowly drive off the bulk of the solvent. A slow ramp rate prevents bubble formation.

-

Increase the temperature to 200°C and hold for 1 hour.

-

Further increase the temperature to 300°C and hold for 1 hour to ensure complete cyclization to the polyimide.

-

-

Recovery: Allow the oven to cool slowly to room temperature to prevent thermal shock and cracking of the film. Peel the resulting tough, flexible polyimide film from the glass substrate.

Role in Pharmaceutical and Dye Chemistry

While polymer synthesis is its primary role, the aromatic diamine structure of 3,3'-ODA also makes it a valuable intermediate in other areas of synthetic chemistry.[3]

-

Pharmaceutical Intermediates: It can serve as a scaffold or building block in the synthesis of more complex molecules with potential biological activity.[3] The two amine groups offer reactive handles for diverse chemical modifications, allowing for the construction of novel molecular architectures.[10]

-

Dye and Pigment Industry: The aromatic amine structure is a classic component of many chromophores. 3,3'-ODA can be used in the synthesis of specialized dyes, where its structure can influence the final coloristic properties and stability of the pigment.[3]

Spectroscopic Characterization Insights

For any researcher using 3,3'-ODA, verifying its structure and purity via spectroscopic methods is a fundamental step. While a dedicated spectrum should always be acquired for the specific batch in use, the expected features are predictable.

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would be expected to show complex multiplets in the aromatic region (approx. 6.0-7.5 ppm) due to the various non-equivalent aromatic protons. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR would display multiple signals in the aromatic region (approx. 100-160 ppm), corresponding to the different carbon environments in the phenyl rings. The carbons attached to the nitrogen and oxygen atoms would have distinct chemical shifts.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-O-C stretching: A strong, characteristic ether linkage band, typically around 1200-1250 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1500-1600 cm⁻¹ region.

-

Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene rings.

-

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions. Safety Data Sheets (SDS) from multiple suppliers indicate significant health risks.[11][12][13]

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Category 3) | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340 |

| Sensitization | May cause an allergic skin reaction (Category 1) | P272, P280, P333+P313 |

| Mutagenicity | Suspected of causing genetic defects (Category 2) | P201, P202, P280, P308+P313 |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | P201, P202, P280, P308+P313 |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects (Chronic 1) | P273, P391 |

Mandatory Handling Protocol

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]

-

Engineering Controls: All work with solid 3,3'-ODA and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Weighing and Transfer: Handle the solid carefully to avoid generating dust.[12] Use a micro-spatula for transfers. If a spill occurs, do not dry sweep. Gently cover with an absorbent material, collect into a sealed container, and clean the area.

-

First Aid:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Store locked up.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[12]

Conclusion

This compound is a strategically important diamine that offers polymer chemists a powerful tool for designing advanced materials with tailored properties. Its meta-substituted ether linkage provides a route to high-performance polyimides with enhanced processability. While its utility is clear, its significant toxicity demands rigorous adherence to safety protocols. For researchers in materials science and synthetic chemistry, a thorough understanding of the properties, applications, and handling requirements of 3,3'-ODA is essential for both innovative research and personal safety.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound (CAS 15268-07-2): A Versatile Intermediate for Polymer Synthesis and Specialty Chemicals. Retrieved from [Link]

-

ResearchGate. (2004). Morphology of polyimide fibers derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride and 4,4′-oxydianiline. J Appl Polym Sci, 93: 669–675. Retrieved from [Link]

-

Chemical Synthesis. Why Choose this compound for Your Next Chemical Synthesis.... Retrieved from [Link]

-

Soldatova, A., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Materials (Basel), 15(19), 6845. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 4,4'-Oxydianiline. Retrieved from [Link]

-

Fang, X., et al. Polyimides Derived from Mellophanic Dianhydride. Macromolecules. Retrieved from [Link]

-

PubMed. (2022). Synthesis of Aromatic Polyimides Based on 3,4'-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Materials (Basel), 15(19), 6845. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,4'-Oxydianiline (CAS 2657-87-6): A Key Building Block in Pharmaceutical Synthesis and Research. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (General reference for spectroscopic principles).

-

SpectraBase. 3,3'-(m-Phenylenedioxy)dianiline - 13C NMR. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Spectral Information in PubChem. Retrieved from [Link]

-

ResearchGate. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Retrieved from [Link]

-

Missouri University of Science and Technology. (1988). Synthesis and Characterization of the t-Butyl Ester of the Oxydianiline/Pyromellitic Dianhydride Polyamic Acid. Polymer Materials Science & Engineering, 59, 225-233. Retrieved from [Link]

- Google Patents. (1985). US4539428A - Preparation of diaminodiphenyl ethers.

-

MDPI. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5171. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 15268-07-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 15268-07-2 | TCI AMERICA [tcichemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. medline.com [medline.com]

- 13. merckmillipore.com [merckmillipore.com]

Unlocking New Frontiers: The Potential of Novel 3,3'-Oxydianiline (3,3'-ODA) Based Polyimides

An In-depth Technical Guide

Abstract

Aromatic polyimides stand as a cornerstone in the world of high-performance polymers, celebrated for their exceptional thermal, mechanical, and electrical properties.[1] Historically, research and commercial applications have predominantly centered on polyimides derived from the para-substituted diamine, 4,4'-oxydianiline (4,4'-ODA). However, the exploration of its meta-isomer, 3,3'-oxydianiline (3,3'-ODA), is unlocking a new paradigm in polyimide design. The asymmetric, kinked structure introduced by the 3,3'-ether linkage disrupts the polymer chain's linearity, leading to significant enhancements in solubility and processability without a catastrophic sacrifice of thermal stability.[2][3] This guide delves into the synthesis, unique properties, and burgeoning applications of these novel 3,3'-ODA based polyimides, offering a technical roadmap for researchers and engineers in advanced materials. We will explore their potential to redefine performance limits in next-generation electronics, aerospace composites, separation membranes, and biomedical devices.

The Isomeric Advantage: Why 3,3'-ODA Matters

The fundamental difference between the widely-used 4,4'-ODA and the novel 3,3'-ODA lies in the position of the amine groups on the diphenyl ether backbone.

-

4,4'-ODA (Para-isomer): The symmetrical, linear structure of this monomer promotes tight polymer chain packing and strong intermolecular charge-transfer complex (CTC) formation. This results in outstanding thermal stability and mechanical strength but often leads to intractable materials that are insoluble and infusible, complicating processing.[4]

-

3,3'-ODA (Meta-isomer): The meta-linkage introduces a kink in the polymer backbone. This asymmetry disrupts chain packing, reduces the intensity of intermolecular interactions, and increases the free volume.[2][3]

This seemingly subtle structural change has profound consequences, imparting a highly desirable combination of properties:

-

Enhanced Solubility: 3,3'-ODA based polyimides are often soluble in a wider range of organic solvents, enabling solution-based processing techniques like spin-coating and casting.[2]

-

Improved Processability: The reduced chain rigidity can lead to lower melt viscosities and glass transition temperatures (Tg), making thermoplastic processing more feasible.[3]

-

Modified Mechanical Properties: The kinked structure often results in increased flexibility and higher elongation at break compared to their rigid 4,4'-ODA counterparts.[4]

-

Tailorable Dielectric Properties: Disruption of CTCs can lead to a lower dielectric constant, a critical attribute for microelectronics applications.[5]

These features make 3,3'-ODA a powerful building block for creating high-performance polyimides that bridge the gap between extreme performance and practical processability.

Synthesis and Characterization Workflow

The synthesis of 3,3'-ODA based polyimides typically follows a well-established two-step polycondensation reaction. The causality behind this choice is rooted in process control; the formation of a soluble poly(amic acid) precursor allows for shaping (e.g., film casting, fiber spinning) before conversion to the final, often insoluble, polyimide.[6]

Caption: General workflow for synthesis and characterization of 3,3'-ODA polyimides.

Potential Applications: A Sector-by-Sector Analysis

The unique property profile of 3,3'-ODA based polyimides makes them prime candidates for solving critical challenges in several advanced technology sectors.

Advanced Electronics and 5G Communications

The relentless drive towards miniaturization and higher frequencies in electronics demands materials with low dielectric constants (Dk) and low dissipation factors (Df) to minimize signal delay and cross-talk.[7][8]

Why 3,3'-ODA Polyimides Excel: The meta-catenation in 3,3'-ODA disrupts the planar charge-transfer complexes that contribute to higher dielectric constants in traditional polyimides. This, combined with their excellent solubility for spin-coating uniform, thin films, makes them ideal for:

-

Interlayer Dielectrics: Insulating layers in multi-level integrated circuits.[9]

-

Flexible Printed Circuits (FPCs): Substrates for foldable displays and wearable electronics where flexibility and signal integrity are paramount.

-

High-Frequency Applications (5G/6G): Materials for antennas, connectors, and substrates that require stable dielectric performance at gigahertz frequencies.[10]

| Property | 4,4'-ODA Based PI (Typical) | 3,3'-ODA Based PI (Exemplary) | Fluorinated 3,3'-ODA Co-PI | Rationale for Improvement |

| Dielectric Constant (Dk) @ 1 MHz | 3.1 - 3.5[10] | 2.8 - 3.2 | < 2.7[5] | Disrupted chain packing reduces polarization. |

| Dielectric Loss (Df) @ 1 MHz | ~0.004 - 0.008 | ~0.003 - 0.007 | < 0.007[5] | Reduced CTCs and molecular polarity. |

| Solubility in NMP/DMAc | Often Insoluble | Soluble | Highly Soluble | Asymmetric structure prevents crystallization. |

Table 1: Comparative dielectric and solubility properties.

Aerospace and Lightweight Composites

The aerospace industry's demand for lightweight materials that can withstand extreme temperatures, radiation, and mechanical stress is insatiable.[11][12] Polyimides are a key material class for these applications.[13][14]

Why 3,3'-ODA Polyimides Excel: While retaining the high thermal stability inherent to polyimides, the improved processability of 3,3'-ODA variants makes them superior matrix resins for fiber-reinforced composites. Their better flow properties ensure complete wetting of carbon or glass fibers during autoclave or compression molding, minimizing voids and maximizing structural integrity.[12]

-

Structural Components: Engine cowlings, wing sections, and other parts where a high strength-to-weight ratio is critical.[11]

-

Thermal Insulation Systems: As films in multi-layer insulation (MLI) blankets for spacecraft, offering thermal stability and radiation resistance.[11]

-

Atomic Oxygen Resistant Coatings: For satellites in low Earth orbit (LEO), where atomic oxygen is a major degradation factor.

| Property | 4,4'-ODA Based PI (e.g., PMDA/ODA) | 3,3'-ODA Based PI (e.g., PMDA/3,4'-ODA) | Significance in Aerospace |

| Glass Transition Temp. (Tg) | ~400 °C[15] | ~396 °C[4] | Defines the upper service temperature for structural parts. |

| 5% Weight Loss Temp. (Td5%) | > 500 °C[16] | > 500 °C[15] | Indicates long-term thermal stability. |

| Tensile Modulus | ~2.1 GPa[4] | ~3.0 GPa[4] | Higher modulus indicates greater stiffness and structural rigidity. |

| Melt Processability | Poor to None | Improved | Enables fabrication of complex composite shapes. |

Table 2: Comparative thermomechanical properties relevant to aerospace applications.

Biomedical Devices

Biocompatibility, biostability, and sterilizability are the entry requirements for materials in medical applications.[17] Polyimides have demonstrated excellent performance in this arena.[1]

Why 3,3'-ODA Polyimides Excel: The enhanced flexibility and solution processability of 3,3'-ODA based polyimides are highly advantageous for creating devices that must interface with soft biological tissues. Their properties allow for the fabrication of intricate and conformable components.

-

Flexible Neural Probes: Substrates for microelectrode arrays that can conform to the brain's surface with minimal tissue damage.

-

Catheters and Guidewires: Coatings or structural components that provide a balance of stiffness, flexibility, and lubricity.

-

Biosensor Substrates: Chemically inert and stable platforms for mounting biological recognition elements.[18]